molecular formula C₁₅H₁₇N₃O₅ B1147268 (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide CAS No. 146698-91-1

(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No.: B1147268
CAS No.: 146698-91-1
M. Wt: 319.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, also known as rotenone, is a naturally occurring compound that is widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying cellular respiration and energy metabolism. In

Mechanism of Action

Target of Action

The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .

Pharmacokinetics

Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .

Result of Action

The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .

Advantages and Limitations for Lab Experiments

Rotenone is a valuable tool for studying cellular respiration and energy metabolism. It is a potent and selective inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway.
However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments. It can generate ROS and induce oxidative stress, which can confound experimental results. In addition, this compound can have off-target effects on other cellular pathways, which can complicate data interpretation.

Future Directions

There are several future directions for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. Rotenone has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to the aging process.
Another area of interest is the development of new therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's. Rotenone has been used to model these diseases in animal models, and it may be a valuable tool for testing new drugs and therapies.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for studying cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway. However, this compound has several limitations for lab experiments, and its effects on cellular pathways must be carefully considered. Despite these limitations, this compound research has the potential to advance our understanding of aging, neurodegenerative diseases, and cellular metabolism.

Synthesis Methods

Rotenone is a natural product that is extracted from the roots and stems of several plants, including Derris and Lonchocarpus species. The traditional method of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide extraction involves boiling the plant material in water and then adding a solvent such as ether or chloroform to extract the this compound. However, this method is time-consuming and inefficient.
The modern synthesis method involves the use of chemical reactions to produce this compound. The most common method involves the condensation of 3-methoxy-4-nitrophenylacetonitrile with diethyl malonate to produce this compound. This method is more efficient and allows for the production of large quantities of this compound.

Scientific Research Applications

Rotenone is widely used in scientific research to study cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which is the first and largest enzyme complex in the electron transport chain. By inhibiting complex I, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide disrupts the flow of electrons and reduces the production of ATP, the main energy currency of the cell.
Rotenone has been used to study a variety of biological processes, including oxidative stress, apoptosis, and neurodegeneration. It has also been used to investigate the role of mitochondrial dysfunction in the pathogenesis of diseases such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRYCCTAIVEQP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744196
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146698-91-1
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.